molecular formula C22H23N5O2S2 B2417721 N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-26-4

N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2417721
CAS No.: 847400-26-4
M. Wt: 453.58
InChI Key: NEGBAEGPUUYQIW-UHFFFAOYSA-N
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Description

N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a mesityl group, a triazole ring, and a thiazole moiety

Preparation Methods

The synthesis of N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a suitable aldehyde or ketone.

    Attachment of the Mesityl Group: The mesityl group is attached through a nucleophilic substitution reaction, often using mesityl chloride and a base.

    Final Assembly: The final compound is assembled by linking the triazole and thiazole rings through a thioether bond, typically using a thiol reagent and a coupling agent under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions to optimize reaction efficiency and selectivity.

Scientific Research Applications

N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.

    Industrial Applications: It may be utilized in the synthesis of advanced polymers or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved. The molecular pathways affected by this compound can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with similar compounds such as:

    Mesityl Oxide: A simpler compound with a mesityl group, used as a solvent and in organic synthesis.

    Thiazole Derivatives: Compounds containing the thiazole ring, often used in pharmaceuticals and agrochemicals.

    Triazole Derivatives: Compounds with a triazole ring, known for their antifungal and antimicrobial properties.

Properties

IUPAC Name

2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S2/c1-13-9-14(2)20(15(3)10-13)23-19(28)12-30-21-25-24-18(26(21)4)11-27-16-7-5-6-8-17(16)31-22(27)29/h5-10H,11-12H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGBAEGPUUYQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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